2-((5-(4-(2-methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide
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Overview
Description
The compound “2-((5-(4-(2-methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide” is a complex organic molecule that contains several functional groups, including a piperazine ring, a thiadiazole ring, and an acetamide group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, are not available in the sources I found .Scientific Research Applications
Alpha1-Adrenergic Receptor Antagonism
This compound has been studied for its potential as an antagonist for alpha1-adrenergic receptors. These receptors are implicated in various conditions such as cardiac hypertrophy, congestive heart failure, hypertension, and psychiatric disorders. The compound’s affinity for alpha1-adrenergic receptors could lead to therapeutic applications in treating these conditions .
Antimicrobial Activity
The structural similarity of this compound to other piperazine derivatives suggests potential antimicrobial properties. Piperazine derivatives have been recognized for their antibacterial and antifungal activities, which could be harnessed in the development of new antimicrobial agents .
Anti-HIV Activity
Compounds with the piperazin-1-yl group have been evaluated for their anti-HIV activity. Given the structural features of 2-((5-(4-(2-methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide , it may hold promise for the development of novel anti-HIV medications .
Neurodegenerative Disease Treatment
The interaction of this compound with adrenergic receptors also points to potential applications in treating neurodegenerative diseases. By modulating neurotransmitter activity, it could offer a new approach to managing diseases like Alzheimer’s .
Cardiovascular Drug Development
Due to its effects on adrenergic receptors, which play a crucial role in cardiovascular function, this compound could be a candidate for the development of drugs aimed at treating various cardiovascular diseases .
Psychiatric Disorder Management
The compound’s potential impact on adrenergic receptors suggests it could be useful in the management of psychiatric disorders, including depression and anxiety, by influencing neurotransmitter systems .
Benign Prostatic Hyperplasia Treatment
Alpha1-adrenergic receptors are also found in the lower urinary tract and prostate. Antagonists of these receptors are used to treat benign prostatic hyperplasia, and this compound could contribute to this therapeutic area .
Asthma and Anaphylaxis
Compounds that act on adrenergic receptors can also be used in the treatment of respiratory conditions like asthma and anaphylaxis. This compound’s receptor affinity could make it a valuable addition to the range of treatments available for these conditions .
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The compound affects the biochemical pathways associated with alpha1-adrenergic receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are also associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds . The compound displayed a high α1-AR affinity (Ki = 22 nM) and an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . This interaction can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Future Directions
properties
IUPAC Name |
2-[[5-[4-(2-methoxyacetyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S2/c1-25-11-15(24)21-7-9-22(10-8-21)16-19-20-17(27-16)26-12-14(23)18-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOZPTVYYAAJKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCN(CC1)C2=NN=C(S2)SCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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